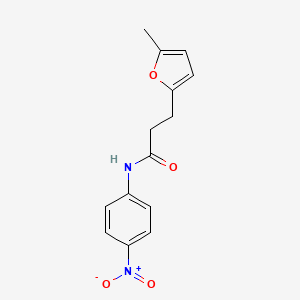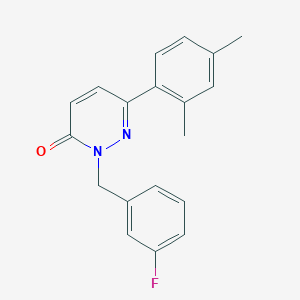
Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid is an organic compound with the molecular formula C7H8F2O4 It is a derivative of cyclopentane, where two fluorine atoms are attached to the fourth carbon, and two carboxylic acid groups are attached to the first and second carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid typically involves the fluorination of cyclopentane derivatives followed by carboxylation. One common method is the reaction of cyclopentadiene with a fluorinating agent such as Selectfluor to introduce the fluorine atoms. This is followed by a Diels-Alder reaction with maleic anhydride to form the cyclopentane ring with carboxylic acid groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalytic systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in these reactions.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives with various functional groups.
Scientific Research Applications
Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Trans-4-cyclohexene-1,2-dicarboxylic acid: Similar in structure but lacks the fluorine atoms.
Furan-2,5-dicarboxylic acid: Contains a furan ring instead of a cyclopentane ring.
Cyclopropane-1,2-dicarboxylic acid: Smaller ring structure with similar carboxylic acid groups.
Uniqueness
Trans-4,4-difluorocyclopentane-1,2-dicarboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and potential interactions with biological molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O4/c8-7(9)1-3(5(10)11)4(2-7)6(12)13/h3-4H,1-2H2,(H,10,11)(H,12,13)/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCPPFSKBINEOB-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(F)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CC1(F)F)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide](/img/structure/B2978478.png)



![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)
![N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2978485.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2978488.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2978489.png)





